molecular formula C8H7NO4 B1590276 3-Methoxy-5-nitrobenzaldehyde CAS No. 354512-22-4

3-Methoxy-5-nitrobenzaldehyde

Cat. No.: B1590276
CAS No.: 354512-22-4
M. Wt: 181.15 g/mol
InChI Key: XZFQLZGPDRXXHV-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a nitro group (-NO2) at the fifth position. This compound is known for its yellow crystalline appearance and is used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-5-nitrobenzaldehyde can be synthesized through the nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde). The nitration process involves treating vanillin with concentrated nitric acid in glacial acetic acid, resulting in the formation of this compound with a yield of up to 88% when acetyl nitrate is used as the nitrating agent in the presence of silica gel .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-Methoxy-5-aminobenzaldehyde.

    Oxidation: 3-Methoxy-5-nitrobenzoic acid.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including Schiff bases and other derivatives.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-nitrobenzaldehyde: Similar structure but with the nitro group at the second position.

    5-Nitrovanillin: Contains a hydroxyl group at the fourth position instead of a methoxy group.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Lacks the nitro group.

Uniqueness

3-Methoxy-5-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of the methoxy and nitro groups on the benzene ring allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

3-methoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFQLZGPDRXXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478292
Record name 3-METHOXY-5-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354512-22-4
Record name 3-METHOXY-5-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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